molecular formula C12H17BrClNO2S B1379008 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride CAS No. 1864015-70-2

2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride

Cat. No.: B1379008
CAS No.: 1864015-70-2
M. Wt: 354.69 g/mol
InChI Key: KLHCRZCDGOAHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-bromophenylsulfonylmethyl group

Mechanism of Action

Target of Action

It’s known that the compound contains a piperidine moiety , which is a common structural element in many pharmaceuticals . The bromophenyl sulfonyl group can undergo a coupling reaction with benzene sulfonamide , suggesting potential interactions with proteins or enzymes that contain a sulfonamide group.

Mode of Action

The bromophenyl sulfonyl group in the compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide to form the corresponding n-aryl sulfonamide . This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their function.

Biochemical Pathways

Compounds containing a piperidine moiety are known to be involved in a wide range of biological activities

Pharmacokinetics

The compound’s predicted boiling point is 4284±410 °C , suggesting it may have good stability under physiological conditions

Result of Action

Given the compound’s potential to form N-aryl sulfonamides , it may exert its effects by modifying the function of proteins or enzymes that contain a sulfonamide group

Action Environment

The compound is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride typically involves the reaction of 4-bromobenzene sulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • Sodium (4-bromophenyl)methanesulfinate

Uniqueness

2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride is unique due to the presence of both a piperidine ring and a sulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-10-4-6-12(7-5-10)17(15,16)9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHCRZCDGOAHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Reactant of Route 2
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Reactant of Route 3
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Reactant of Route 4
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Reactant of Route 5
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Reactant of Route 6
2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.